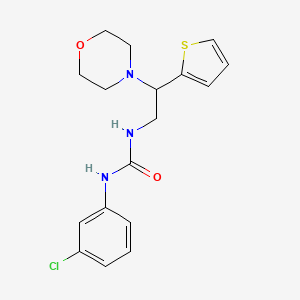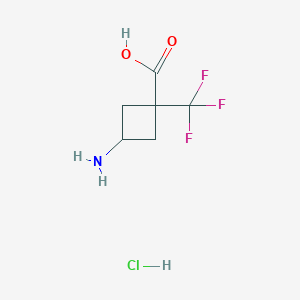
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation and Substitution Reactions: Starting with cyclobutane, halogenation can introduce a trifluoromethyl group, followed by substitution reactions to introduce the amino group.
Cyclization Reactions: Cyclization of appropriate precursors can form the cyclobutane ring, followed by functional group modifications to introduce the trifluoromethyl and amino groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to modify the functional groups.
Substitution Reactions: Substitution reactions can introduce different substituents on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups attached to the cyclobutane ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and binding affinity, while the amino group facilitates interactions with biological targets.
Comparison with Similar Compounds
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness: 3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Its trifluoromethyl group provides enhanced stability and binding properties compared to similar compounds.
Properties
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-3(10)2-5;/h3H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLTJNMTDUPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
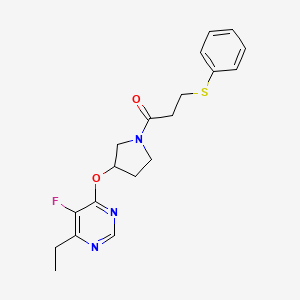
![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)
![(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B2957031.png)
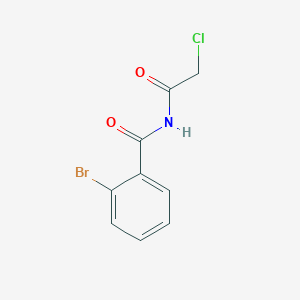
![2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2957033.png)
![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)

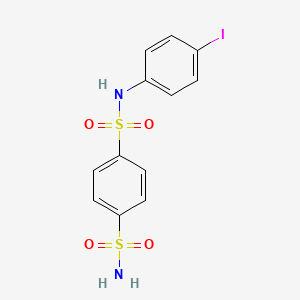
![N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2957042.png)
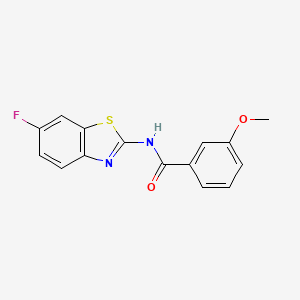
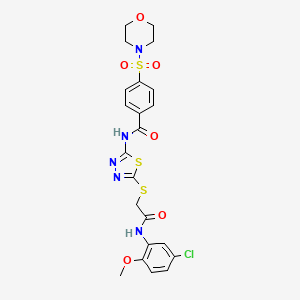
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)
![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)
